Enne oil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enne oil, also known as gingelly oil or til oil, is a plant-based oil derived from sesame seeds. It is one of the earliest-known crop-based oils and is widely used in culinary practices for its distinctive nutty flavor and aroma. Beyond its culinary uses, sesame oil is also valued for its health benefits and applications in traditional medicine .

作用机制

Target of Action

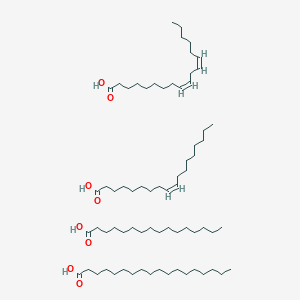

Sesame oil, extracted from sesame seeds, contains a variety of fatty acids such as linoleic acid, oleic acid, palmitic acid, and stearic acid . These fatty acids are the primary targets of sesame oil. They play crucial roles in various biological processes, including lipid metabolism . Sesame oil also contains sesamol, a phenolic compound that targets brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors .

Mode of Action

Sesame oil interacts with its targets to exert several biological effects. For instance, it has been reported to possess antioxidant, anti-aging, antihypertensive, immunoregulatory, and anticancer properties . Sesamol, a component of sesame oil, has been found to interact with NGF and endocannabinoid signaling pathways, contributing to its antidepressant-like effects .

Biochemical Pathways

Sesame oil affects several biochemical pathways. It enhances gene expression and hepatic enzyme activities involved in fatty acid oxidation . Sesamol, a component of sesame oil, can inhibit lipid peroxidation, a process involved in the initiation of carcinogenesis . It also interferes with the function and morphology of bacterial cells, inhibiting both Gram-negative and Gram-positive bacteria .

Pharmacokinetics

It is known that sesame oil is used in food and has a high resistance to oxidative rancidity compared to other vegetable oils, suggesting it has a stable profile .

Result of Action

The action of sesame oil results in various molecular and cellular effects. It has been reported to inhibit lipid peroxidation, increase the scavenging of free radicals, upregulate antioxidant enzymes, suppress IL-1β (interleukin-1β) and TNF-α (tumor necrosis factor-α), inhibit NF-κB (nuclear factor kappa light chain enhancer of activated B cells) and ERK (extracellular signal-regulated kinase)/p38 MAPK (mitogen-activated protein kinases) signaling, and decrease 5-LOX (low-density lipoprotein) and LOX-1 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sesame oil. For instance, climate change, particularly rising temperatures and weather extremes, can affect the production and yield of sesame, which in turn impacts the quality and quantity of sesame oil . Additionally, farming practices, such as the use of water and fertilizer, can also impact the environmental sustainability of sesame oil production .

生化分析

Biochemical Properties

Sesame oil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, sesame oil contains sesamin and sesamolin, which are lignans known to inhibit the activity of delta-5-desaturase, an enzyme involved in the biosynthesis of arachidonic acid . This inhibition can lead to a reduction in the production of pro-inflammatory eicosanoids. Additionally, sesame oil’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Cellular Effects

Sesame oil exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, sesame oil can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response and inflammation . By inhibiting this pathway, sesame oil can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, sesame oil has been found to enhance the expression of genes involved in lipid metabolism, thereby promoting lipid homeostasis and reducing the risk of metabolic disorders .

Molecular Mechanism

The molecular mechanism of sesame oil’s action involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sesame oil’s lignans, such as sesamin and sesamolin, can bind to and inhibit the activity of enzymes like delta-5-desaturase, leading to decreased production of pro-inflammatory eicosanoids . Additionally, sesame oil’s antioxidant compounds can activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant genes and protects cells from oxidative stress . These molecular interactions contribute to sesame oil’s anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sesame oil can change over time due to its stability, degradation, and long-term impact on cellular function. Sesame oil is relatively stable and resistant to oxidation, which helps maintain its bioactive properties over time . Prolonged exposure to light and heat can lead to the degradation of its beneficial compounds. Long-term studies have shown that sesame oil can have sustained anti-inflammatory and antioxidant effects, contributing to improved cellular function and reduced risk of chronic diseases .

Dosage Effects in Animal Models

The effects of sesame oil can vary with different dosages in animal models. At low to moderate doses, sesame oil has been shown to have beneficial effects, such as reducing inflammation, improving lipid metabolism, and enhancing antioxidant defenses . At high doses, sesame oil may exhibit toxic or adverse effects, including liver damage and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize the health benefits of sesame oil while minimizing potential risks.

Metabolic Pathways

Sesame oil is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, sesame oil’s lignans can inhibit the activity of delta-5-desaturase, affecting the biosynthesis of arachidonic acid and its downstream metabolites . Additionally, sesame oil can influence the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase, promoting lipid homeostasis and reducing the risk of metabolic disorders . These interactions highlight the role of sesame oil in modulating metabolic flux and maintaining metabolic health.

Transport and Distribution

Within cells and tissues, sesame oil is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments . For example, sesame oil’s fatty acids can be incorporated into lipoproteins, which transport them to various tissues for utilization or storage. Additionally, sesame oil’s bioactive compounds can bind to specific receptors or transporters, influencing their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of sesame oil and its bioactive compounds can affect their activity and function. Sesame oil’s fatty acids can be incorporated into cellular membranes, influencing membrane fluidity and function . Additionally, sesame oil’s lignans and other bioactive compounds can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on gene expression and cellular metabolism . Post-translational modifications and targeting signals can also play a role in directing sesame oil’s bioactive compounds to specific organelles, enhancing their biological activity .

准备方法

Synthetic Routes and Reaction Conditions: Enne oil is primarily extracted from sesame seeds through various methods. The traditional methods include water extraction, pressing, and pre-pressing followed by leaching. The water extraction method involves adding water to the prepared seeds, followed by a series of procedures to separate the oil from hydrophilic proteins and carbohydrates .

Industrial Production Methods: Industrial production of sesame oil typically involves mechanical pressing and solvent extraction. The seeds are first cleaned and then toasted to enhance the flavor. They are then pressed to extract the oil. In some cases, the press cake is further processed using solvents to extract additional oil. The oil is then refined, bleached, and deodorized to improve its quality and shelf life .

化学反应分析

Types of Reactions: Enne oil undergoes various chemical reactions, including oxidation, hydrogenation, and esterification. Oxidation is a common reaction where the unsaturated fatty acids in the oil react with oxygen, leading to rancidity. Hydrogenation involves the addition of hydrogen to the unsaturated bonds, converting them into saturated bonds, which increases the oil’s stability .

Common Reagents and Conditions:

Oxidation: Typically occurs in the presence of oxygen and light. Antioxidants like vitamin E can be added to prevent oxidation.

Hydrogenation: Requires hydrogen gas and a catalyst, usually nickel, under high pressure and temperature.

Esterification: Involves reacting the oil with alcohols in the presence of an acid catalyst to form esters.

Major Products Formed:

Oxidation: Leads to the formation of peroxides and aldehydes.

Hydrogenation: Produces partially or fully hydrogenated oils.

Esterification: Results in the formation of fatty acid esters.

科学研究应用

Enne oil has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Studied for its antioxidant properties and effects on cellular health.

Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties. It is also used in traditional medicine for its healing properties.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and as a carrier oil in aromatherapy

相似化合物的比较

Enne oil is unique due to its high content of lignans and unsaturated fatty acids. Similar compounds include:

Olive Oil: Rich in monounsaturated fats and antioxidants but lacks the specific lignans found in sesame oil.

Peanut Oil: Has a similar nutty flavor but a different fatty acid composition.

Sunflower Oil: Contains high levels of vitamin E but does not have the same antioxidant lignans as sesame oil

属性

IUPAC Name |

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWPJAYOBUUBC-CDLHYPJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H134O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。